3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C21H23NO5 This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an oxoethyl group, and an indol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate indole derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or indole core, leading to a wide range of derivatives.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one
- 3-(3,4-Dimethoxyphenyl)-L-alanine
- 3,4-Dimethoxyphenethylamine
Uniqueness
What sets 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one apart from similar compounds is its specific combination of functional groups and its unique indole core structure. This gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C21H23NO5/c1-13(2)22-16-8-6-5-7-15(16)21(25,20(22)24)12-17(23)14-9-10-18(26-3)19(11-14)27-4/h5-11,13,25H,12H2,1-4H3 |
InChI Key |
PPWYHNYSZHBHDZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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